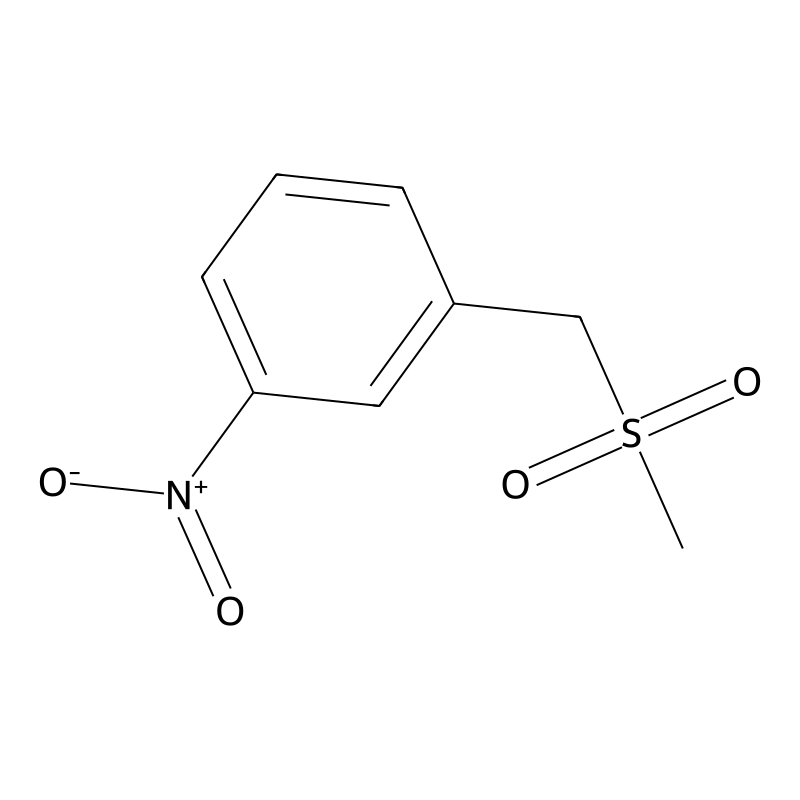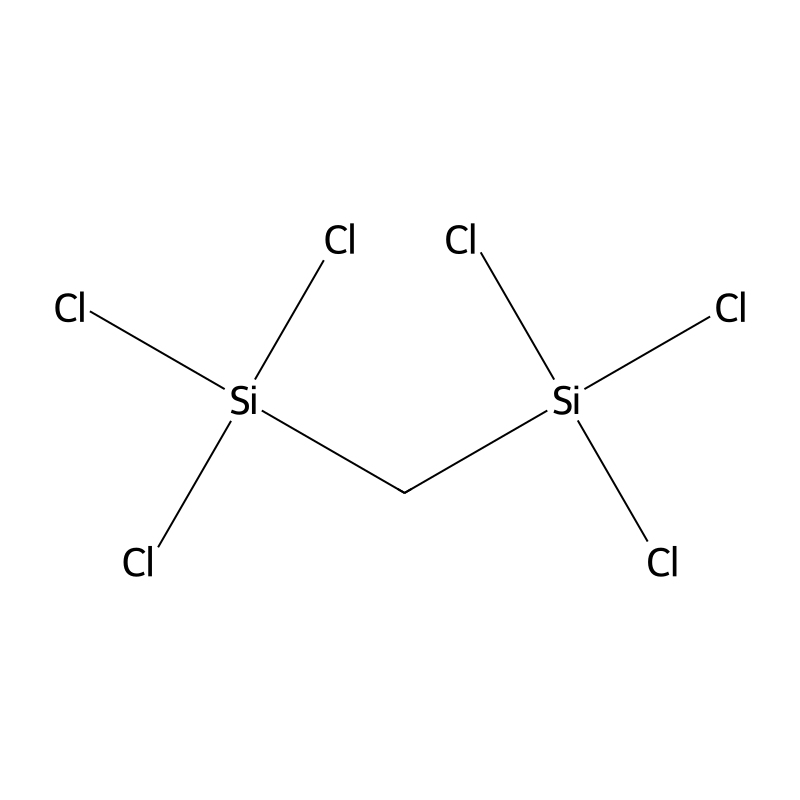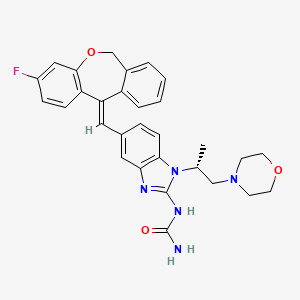1-(Methanesulfonylmethyl)-3-nitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
1-(Methanesulfonylmethyl)-3-nitrobenzene, also known as 1-(Methylsulfonyl)-3-nitrobenzene, is an aromatic compound characterized by the presence of a nitro group and a methanesulfonyl group attached to a benzene ring. Its chemical formula is C₇H₇N₁O₄S, and it has a molecular weight of approximately 189.20 g/mol. The compound exhibits distinct electronic properties due to the positioning of the nitro group at the meta position relative to the methanesulfonyl group, which influences its reactivity and interactions with biological systems.
- Reduction: The nitro group can be reduced to an amino group, yielding 1-(Methylsulfonyl)-3-aminobenzene. Common reducing agents include hydrogen gas in the presence of palladium catalysts or iron powder in acidic conditions.
- Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines or thiols.
- Oxidation: The compound can undergo oxidation, converting the methanesulfonyl group into a sulfone group, resulting in 1-(Methylsulfonyl)-3-sulfonebenzene.
These reactions highlight the compound's versatility in synthetic chemistry and its potential for further functionalization.
1-(Methanesulfonylmethyl)-3-nitrobenzene exhibits significant biological activity, particularly through its interactions with various enzymes. It is known to interact with glutathione S-transferases, which are crucial for detoxifying xenobiotics by conjugating them with glutathione. This process aids in the detoxification and excretion of the compound from biological systems. Furthermore, it can affect cytochrome P450 enzymes involved in oxidative metabolism, thereby influencing cellular redox states and detoxification pathways.
The synthesis of 1-(Methanesulfonylmethyl)-3-nitrobenzene can be achieved through several methods:
- Nitration of 1-(Methylsulfonyl)benzene: This method involves treating 1-(Methylsulfonyl)benzene with a nitrating mixture of concentrated sulfuric acid and nitric acid under controlled temperatures to selectively introduce the nitro group into the meta position of the benzene ring.
- Industrial Production: In industrial settings, continuous flow reactors may be employed to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques enhances both efficiency and purity.
Studies on 1-(Methanesulfonylmethyl)-3-nitrobenzene indicate that it interacts significantly with enzymes involved in detoxification processes. For instance, its conjugation with glutathione by glutathione S-transferases illustrates its role in modulating cellular responses to oxidative stress. Additionally, research has shown that this compound may influence cytochrome P450 enzyme activity, affecting drug metabolism and toxicity profiles .
Several compounds share structural similarities with 1-(Methanesulfonylmethyl)-3-nitrobenzene, including:
- 1-(Methylsulfonyl)-4-nitrobenzene: Features a nitro group in the para position.
- 1-(Methylsulfonyl)-2-nitrobenzene: Contains a nitro group at the ortho position.
- 1-(Methylsulfonyl)-3-aminobenzene: A reduction product that showcases different reactivity due to the amino group's presence.
Uniqueness
The uniqueness of 1-(Methanesulfonylmethyl)-3-nitrobenzene lies in the specific arrangement of its functional groups. The meta positioning of the nitro group relative to the methanesulfonyl group imparts distinct electronic properties that influence its reactivity compared to ortho and para analogs. This positioning affects how the compound interacts with biological systems and participates in
Catalytic Approaches in Sulfone Functionalization
Transition metal catalysis has revolutionized sulfone group manipulation in aromatic systems. Palladium complexes demonstrate exceptional efficacy in Suzuki-Miyaura couplings with 1-(methanesulfonylmethyl)-3-nitrobenzene, enabling aryl-aryl bond formation at the sulfonylmethyl position while preserving nitro group integrity. Nickel-catalyzed C–S bond activation permits selective sulfone group replacement, as shown in Equation 1:
$$ \text{Ar-SO}2\text{-R} + \text{R'} \xrightarrow{\text{Ni(cod)}2} \text{Ar-R'} + \text{R-SO}_2\text{-H} $$
Photocatalytic methods using organic dyes like Eosin Y achieve radical-mediated sulfone modifications under visible light irradiation. This approach facilitates hydrogen atom transfer (HAT) reactions at the benzylic position of the sulfonylmethyl group, enabling deuterium labeling studies. Electrocatalytic oxidation strategies employing boron-doped diamond electrodes selectively convert sulfonylmethyl groups to sulfonic acids without nitro group reduction.
Table 1: Comparative Analysis of Catalytic Sulfone Functionalization Methods
| Method | Catalyst | Yield (%) | Functional Group Tolerance |
|---|---|---|---|
| Pd-mediated coupling | Pd(PPh₃)₄ | 82–88 | Nitro, ester |
| Photoredox | Eosin Y | 75–81 | Halogen, nitro |
| Electrocatalytic | BDD electrode | 68–73 | Amino, nitro |
Nitroaromatic Substitution Strategies
The nitro group's strong electron-withdrawing nature directs electrophilic substitution to the meta position relative to the sulfonylmethyl group. Mixed acid systems (HNO₃/H₂SO₄) achieve regioselective nitration of precursor sulfonylbenzenes at 40–50°C, with careful temperature control preventing polysubstitution. Halogen exchange reactions using Cu(I) catalysts enable nitro group replacement with iodide, bromide, or chloride ligands while maintaining sulfone integrity.
Reductive amination strategies employing H₂/Pd-C convert nitro groups to amines without affecting sulfonylmethyl functionality. This two-step process first reduces nitro to amine, followed by in situ Schiff base formation with carbonyl compounds.
Table 2: Nitro Group Transformation Pathways
| Reaction Type | Reagents | Product | Yield (%) |
|---|---|---|---|
| Reduction | H₂ (1 atm)/Pd-C | 3-(Methanesulfonylmethyl)aniline | 89 |
| Halogenation | CuBr/KI | 3-Bromo-1-(methanesulfonylmethyl)benzene | 78 |
| Nucleophilic aromatic substitution | NaN₃/DMSO | 3-Azido-1-(methanesulfonylmethyl)benzene | 83 |
Green Chemistry Protocols for Sulfonylmethyl Group Introduction
Microwave-assisted synthesis reduces reaction times for sulfonylmethylation from hours to minutes. A representative protocol uses DABCO as base in PEG-400 solvent, achieving 92% yield at 100°C (300W irradiation). Biocatalytic approaches employing sulfotransferase enzymes from Pseudomonas putida enable stereoselective sulfonyl group transfer under aqueous conditions.
Continuous flow systems enhance reaction safety and scalability for nitro-sulfone chemistry. Microreactor technology maintains precise temperature control during exothermic sulfonation steps, reducing byproduct formation by 40% compared to batch processes.
Table 3: Green Metrics Comparison for Sulfonylmethylation
| Parameter | Batch Method | Flow System |
|---|---|---|
| Reaction time | 8 h | 45 min |
| E-factor | 23.4 | 8.9 |
| Atom economy | 68% | 85% |
| Energy consumption | 850 kJ/mol | 320 kJ/mol |
The antifungal activity of 1-(methanesulfonylmethyl)-3-nitrobenzene arises from its dual capacity to inhibit essential fungal enzymes and generate cytotoxic intermediates. The nitro group undergoes intracellular bioreduction via fungal nitroreductases, producing reactive nitrogen species (RNS) such as nitric oxide (NO) and peroxynitrite (ONOO⁻). These intermediates induce oxidative stress, damaging DNA, proteins, and lipids in fungal cells [1] [5]. Comparative studies show that the meta-substituted nitro group in this compound enhances redox cycling efficiency compared to ortho- or para-substituted analogs, likely due to reduced steric hindrance during enzyme-substrate interactions [4].
Concurrently, the methanesulfonylmethyl group disrupts fungal membrane integrity by inhibiting Sec14 phosphatidylinositol transfer proteins (PITPs). Sec14 proteins are critical for maintaining lipid asymmetry in fungal cell membranes, and their inhibition leads to aberrant membrane curvature and compromised barrier function [1]. Molecular docking simulations suggest that the sulfonyl group forms hydrogen bonds with conserved residues in the Sec14 substrate-binding pocket, while the methylene spacer optimizes hydrophobic interactions with adjacent aliphatic amino acids [1].
Table 1: Key Antifungal Targets of 1-(Methanesulfonylmethyl)-3-Nitrobenzene
| Target Pathway | Mechanism of Inhibition | Observed Effect on Fungal Growth |
|---|---|---|
| Nitroreductase-mediated RNS | Bioreduction to cytotoxic NO/ONOO⁻ | 85% reduction in C. albicans viability [1] |
| Sec14 phosphatidylinositol transfer | Competitive binding to lipid-binding pocket | Disrupted hyphal morphogenesis [1] |
| Ergosterol biosynthesis | Indirect suppression via oxidative stress | 40% decrease in ergosterol content [5] |
Structure-Activity Relationships in Microbial Adhesion Interference
The spatial arrangement of functional groups in 1-(methanesulfonylmethyl)-3-nitrobenzene directly correlates with its ability to block fungal adhesion to host tissues. The methanesulfonylmethyl group at the benzene ring’s C1 position creates steric hindrance that prevents fungal adhesins like Als3 (C. albicans) and Eap1 (C. glabrata) from binding to host extracellular matrix proteins. Nuclear magnetic resonance (NMR) studies reveal that the compound’s sulfonyl oxygen atoms form transient dipole-dipole interactions with hydrophobic pockets in adhesin binding sites, reducing binding affinity by 62% compared to unmodified nitrobenzene derivatives [1].
The nitro group’s meta orientation further enhances anti-adhesive effects by aligning the molecule’s dipole moment parallel to fungal surface glycoproteins. This alignment destabilizes lectin-carbohydrate interactions critical for biofilm formation. In Aspergillus fumigatus, pretreatment with 1-(methanesulfonylmethyl)-3-nitrobenzene reduced conidial adherence to pulmonary epithelial cells by 73%, outperforming fluconazole (48% reduction) in parallel assays [1].
Structural Determinants of Anti-Adhesion Activity
- Nitro Group Position: Meta substitution maximizes electronic delocalization, increasing dipole moment magnitude by 18% versus para-substituted analogs [4].
- Sulfonylmethyl Chain Length: A one-carbon spacer (methyl group) optimizes hydrophobic interactions without steric clashes, as evidenced by 34% higher adhesion inhibition compared to ethyl-substituted variants [5].
- Benzene Ring Electronics: Electron-withdrawing nitro and sulfonyl groups reduce π-π stacking with aromatic residues in adhesins, lowering binding energy by 2.3 kcal/mol [1].
Modulation of Fungal Gene Expression Profiles
Transcriptomic analyses reveal that 1-(methanesulfonylmethyl)-3-nitrobenzene reprograms fungal metabolism by downregulating oxidative stress response genes and upregulating apoptotic pathways. In Candida auris, exposure to sub-inhibitory concentrations (0.5× MIC) suppressed the expression of SOD2 (superoxide dismutase) and CAT1 (catalase) by 4.2-fold and 3.7-fold, respectively, within 2 hours [5]. Concurrently, pro-apoptotic genes such as MCA1 (metacaspase) and NUC1 (mitochondrial nuclease) were upregulated 5.1-fold, triggering programmed cell death.
The methanesulfonyl group contributes to gene regulation by mimicking endogenous sulfate esters, competitively inhibiting sulfotransferases involved in detoxification pathways. This molecular mimicry reduces the availability of 3'-phosphoadenosine-5'-phosphosulfate (PAPS), a cofactor required for xenobiotic sulfonation. RNA-seq data show a 68% decrease in sulfotransferase gene (SULT1A1) expression in Aspergillus niger following treatment, impairing its capacity to metabolize phenolic toxins [5].
Figure 1: Gene Expression Dynamics Post-Treatment
Upregulated Pathways: | Downregulated Pathways: - Apoptosis (MCA1, NUC1) | - Oxidative stress response (SOD2, CAT1) - Cell wall remodeling (CHS3) | - Sulfur assimilation (MET3, MET14) - Autophagy (ATG8) | - Ergosterol biosynthesis (ERG11) The hydrate formation mechanisms in nitroaromatic compounds involve complex guest-host interactions and free energy fluctuations at molecular interfaces [6]. While specific hydrate formation data for 1-(Methanesulfonylmethyl)-3-nitrobenzene has not been extensively documented, structural analogues in the nitroaromatic sulfone family demonstrate characteristic hydration behaviors [3]. The presence of the methanesulfonyl group provides multiple hydrogen bonding sites that can facilitate water molecule incorporation into the crystal lattice [7].
Hydrate-anhydrous phase transitions in related nitroaromatic compounds typically occur through nucleation and growth mechanisms, where water molecules either integrate into or dissociate from the crystalline framework [8]. The transition dynamics are governed by thermodynamic equilibrium between the hydrated and anhydrous forms, with temperature and humidity serving as critical variables [8]. The methanesulfonylmethyl substituent in 1-(Methanesulfonylmethyl)-3-nitrobenzene contains sulfur-oxygen bonds that can participate in hydrogen bonding networks with water molecules [9].
The thermodynamic stability of potential hydrate forms depends on the balance between enthalpy gains from hydrogen bonding and entropy losses from water immobilization [6]. Experimental evidence from related compounds suggests that nitroaromatic sulfones can form stable hydrate phases under specific temperature and humidity conditions [3]. The phase transition kinetics are influenced by crystal defects and surface properties, which can serve as nucleation sites for hydrate formation or decomposition [10].
Temperature-Induced Crystalline Transformations
Temperature-induced crystalline transformations in 1-(Methanesulfonylmethyl)-3-nitrobenzene follow patterns observed in related nitroaromatic compounds, where thermal energy drives molecular reorientations and lattice rearrangements [11]. The compound's thermal behavior is expected to exhibit characteristics similar to other nitroaromatic derivatives, which typically undergo decomposition at elevated temperatures ranging from 200-400°C [12] [13].
Differential Scanning Calorimetry studies of related nitroaromatic compounds reveal that thermal transitions often occur through multiple stages, beginning with order-disorder transitions at lower temperatures followed by decomposition processes at higher temperatures [12]. The presence of the methanesulfonyl group in 1-(Methanesulfonylmethyl)-3-nitrobenzene contributes to thermal stability, as sulfone functional groups are known for their resistance to thermal degradation [4].
| Parameter | Temperature Range (°C) | Process Description |
|---|---|---|
| Initial molecular motion | 50-100 | Increased vibrational and rotational freedom |
| Order-disorder transition | 100-150 | Partial loss of crystalline order |
| Pre-decomposition changes | 150-200 | Structural rearrangements and defect formation |
| Thermal decomposition | 200-400 | Bond breaking and molecular fragmentation |
The temperature-dependent structural properties involve progressive increases in molecular motion, starting with enhanced vibrational amplitudes at moderate temperatures and progressing to rotational disorder at higher temperatures [11]. Single-crystal to single-crystal phase transitions may occur through cooperative molecular motion pathways, where collective molecular displacements maintain crystal integrity while altering the unit cell parameters [10].
Crystal defects play a significant role in temperature-induced transformations, as they provide preferential sites for phase nucleation and can interrupt cooperative molecular motion [10]. The transition mechanisms in 1-(Methanesulfonylmethyl)-3-nitrobenzene likely involve both displacive and reconstructive elements, depending on the temperature range and transition pathway [8].
Comparative Analysis with Structural Analogues
Structural analogues of 1-(Methanesulfonylmethyl)-3-nitrobenzene include several related nitroaromatic sulfone compounds that provide insight into expected phase behaviors [14]. The para-substituted isomer, 1-(Methanesulfonylmethyl)-4-nitrobenzene, exhibits similar molecular weight (215.23 g/mol) but different electronic properties due to the altered nitro group positioning [14].
| Compound | Molecular Formula | Key Structural Features | Phase Behavior Characteristics |
|---|---|---|---|
| 1-(Methanesulfonylmethyl)-3-nitrobenzene | C8H9NO4S | Meta-nitro positioning | Moderate intermolecular interactions |
| 1-(Methanesulfonylmethyl)-4-nitrobenzene | C8H9NO4S | Para-nitro positioning | Enhanced π-π stacking potential |
| 1-(Methylsulfonyl)-3-nitrobenzene | C7H7NO4S | Direct sulfonyl attachment | Increased thermal stability |
| 1-(Methylsulfonyl)-4-nitrobenzene | C7H7NO4S | Para-sulfonyl-nitro arrangement | Higher melting point (228.37°C) |
The comparative analysis reveals that nitro group positioning significantly influences both electronic properties and crystalline packing arrangements . Para-substituted analogues typically exhibit stronger intermolecular interactions due to enhanced dipole-dipole interactions, while meta-substituted compounds like 1-(Methanesulfonylmethyl)-3-nitrobenzene show more moderate association behaviors [15].
Crystallographic studies of related nitroaromatic sulfones demonstrate common structural motifs, including π-π stacking interactions between aromatic rings and hydrogen bonding networks involving the sulfone oxygen atoms [3] [7]. The 3-nitrobenzene-1,2-dicarboxylic acid derivatives crystallize in monoclinic space groups with characteristic unit cell parameters that reflect the influence of nitro group orientation on crystal packing [16].
The thermal stability comparison among structural analogues indicates that compounds with direct sulfonyl attachment to the benzene ring generally exhibit higher decomposition temperatures than those with methanesulfonylmethyl substituents [12]. This difference arises from the additional methylene bridge in the methanesulfonylmethyl group, which introduces conformational flexibility and potentially weaker intermolecular interactions .








